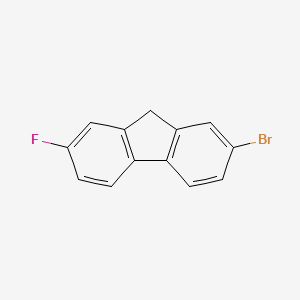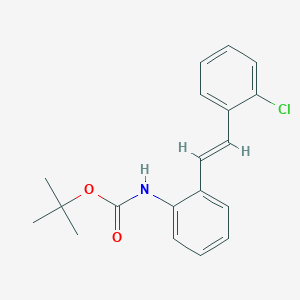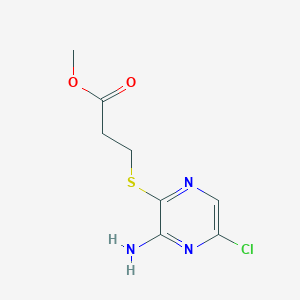
Methyl 3-((3-amino-5-chloropyrazin-2-yl)thio)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-((3-amino-5-chloropyrazin-2-yl)thio)propanoate is an organic compound that belongs to the class of pyrazine derivatives. This compound is characterized by the presence of a pyrazine ring substituted with an amino group at the 3-position and a chlorine atom at the 5-position. The thioether linkage connects the pyrazine ring to a propanoate ester group. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-((3-amino-5-chloropyrazin-2-yl)thio)propanoate typically involves the following steps:
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the cyclization of appropriate precursors such as 2,3-dichloropyrazine with ammonia or an amine source.
Introduction of the Thioether Linkage: The thioether linkage is introduced by reacting the 3-amino-5-chloropyrazine with a thiol compound, such as 3-mercaptopropanoic acid, under suitable conditions.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester, typically using methanol and an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group (if present) or the pyrazine ring, leading to various reduced derivatives.
Substitution: The chlorine atom on the pyrazine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Sodium borohydride or catalytic hydrogenation can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea in polar solvents.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives and reduced pyrazine compounds.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
科学研究应用
Methyl 3-((3-amino-5-chloropyrazin-2-yl)thio)propanoate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structure.
Industry: The compound can be used in the synthesis of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of Methyl 3-((3-amino-5-chloropyrazin-2-yl)thio)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and chlorine substituents on the pyrazine ring, along with the thioether linkage, contribute to its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses.
相似化合物的比较
Similar Compounds
- Methyl 3-((3-cyanopyrazin-2-yl)thio)propanoate
- Methyl 3-((3-hydroxy-2-(hydroxymethyl)propyl)thio)propanoate
- Methyl 3-((2,3-dihydroxypropyl)thio)propanoate
Uniqueness
Methyl 3-((3-amino-5-chloropyrazin-2-yl)thio)propanoate is unique due to the presence of both an amino group and a chlorine atom on the pyrazine ring, which imparts distinct chemical reactivity and biological activity. The thioether linkage further enhances its versatility in chemical synthesis and biological interactions, making it a valuable compound for various applications.
属性
分子式 |
C8H10ClN3O2S |
|---|---|
分子量 |
247.70 g/mol |
IUPAC 名称 |
methyl 3-(3-amino-5-chloropyrazin-2-yl)sulfanylpropanoate |
InChI |
InChI=1S/C8H10ClN3O2S/c1-14-6(13)2-3-15-8-7(10)12-5(9)4-11-8/h4H,2-3H2,1H3,(H2,10,12) |
InChI 键 |
SFSJHPITEJQHQY-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)CCSC1=NC=C(N=C1N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[4'-(Methylsulfanyl)[1,1'-biphenyl]-4-yl]methanol](/img/structure/B12843741.png)

![2-[[3-[2-[4-(Dimethylamino)phenyl]ethenyl]-5,5-dimethyl-2-cyclohexen-1-ylidene]methyl]-3-methylbenzothiazolium tetrafluoroborate](/img/structure/B12843761.png)
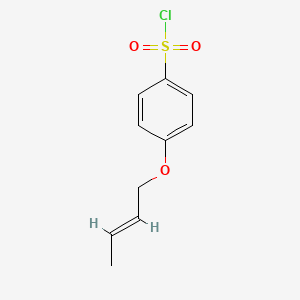
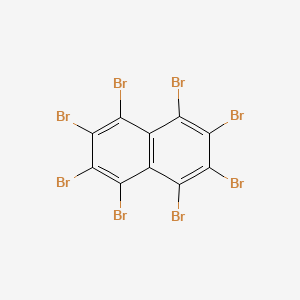
![Methyl 3'-(1,3-dioxolan-2-yl)[1,1'-biphenyl]-3-carboxylate](/img/structure/B12843785.png)
![3-Methyl-6-nitroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B12843786.png)
![[(7R,8S)-3-[[2-(tert-butylamino)acetyl]amino]-7-[[4-carbamoyl-2-(dimethylamino)-3,5,6-trihydroxyphenyl]methyl]-6-carboxy-5,8-dihydroxy-4-oxo-7,8-dihydronaphthalen-1-ylidene]-dimethylazanium](/img/structure/B12843797.png)


![3-iodo-6-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B12843826.png)
